molecular formula C9H10ClNS B2723994 3-Chloro-4-cyclopropylsulfanylaniline CAS No. 1564530-62-6

3-Chloro-4-cyclopropylsulfanylaniline

Cat. No.: B2723994
CAS No.: 1564530-62-6
M. Wt: 199.7
InChI Key: DIFZTXIJJRUUEU-UHFFFAOYSA-N
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Description

3-Chloro-4-cyclopropylsulfanylaniline is a chemical compound with the molecular formula C9H10ClNS, featuring a unique structure that incorporates both an aniline and a cyclopropylsulfanyl moiety . This structure makes it a valuable intermediate in exploratory organic synthesis and medicinal chemistry research. The presence of the electron-rich aniline group and the sulfur-containing cyclopropane ring makes this compound a versatile scaffold for constructing more complex molecules. Researchers can utilize it in the design and synthesis of novel compound libraries, particularly in developing potential pharmacologically active agents. Its structural features are analogous to those found in advanced research compounds, such as TASIN analogs, which are investigated for their selective cytotoxicity against colorectal cancer cells with specific genetic mutations . This reagent serves as a key building block for chemical biology and drug discovery efforts, enabling the exploration of new chemical space and the development of targeted therapeutic agents.

Properties

IUPAC Name

3-chloro-4-cyclopropylsulfanylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNS/c10-8-5-6(11)1-4-9(8)12-7-2-3-7/h1,4-5,7H,2-3,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFZTXIJJRUUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1SC2=C(C=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1564530-62-6
Record name 3-chloro-4-(cyclopropylsulfanyl)aniline
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-cyclopropylsulfanylaniline typically involves the following steps:

    Nitration of Aniline: The starting material, aniline, is nitrated to form 3-chloro-4-nitroaniline.

    Reduction: The nitro group is then reduced to an amino group, yielding 3-chloro-4-aminoaniline.

    Cyclopropylsulfanyl Substitution: Finally, the amino group is reacted with cyclopropylthiol under suitable conditions to introduce the cyclopropylsulfanyl group.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation for reduction, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Chloro-4-cyclopropylsulfanylaniline can undergo oxidation reactions, typically forming sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 4-cyclopropylsulfanylaniline.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: 4-Cyclopropylsulfanylaniline.

    Substitution: Various substituted anilines depending on the nucleophile used

Scientific Research Applications

3-Chloro-4-cyclopropylsulfanylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 3-Chloro-4-cyclopropylsulfanylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following compounds are compared due to shared chloro-substituted aromatic or aniline-derived frameworks:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Features
3-Chloro-4-cyclopropylsulfanylaniline C₉H₁₁ClNS ~199.02 -Cl (position 3), -NH₂ (position 4), -S-C₃H₅ Sulfur-containing cyclopropyl substituent
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 265.68 -Cl, phthalimide ring (isoindole-1,3-dione), N-phenyl Polyimide monomer, used in polymer synthesis
4-Chloro-N-(cyclopropylmethyl)aniline C₁₀H₁₂ClN 181.66 -Cl (position 4), -NH-(CH₂-C₃H₅) Cyclopropylmethyl group on nitrogen
Key Observations:
  • Substituent Position and Electronic Effects: The target compound’s chloro and amino groups at positions 3 and 4 create distinct electronic effects compared to 4-Chloro-N-(cyclopropylmethyl)aniline, where the chloro group is para to the nitrogen. This positional difference may influence reactivity, such as electrophilic substitution patterns . The cyclopropylsulfanyl group in the target compound introduces sulfur, which is absent in the other analogs.
  • Functional Group Diversity: The phthalimide derivative (C₁₄H₈ClNO₂) features a rigid, electron-deficient isoindole-1,3-dione ring, enabling applications in high-performance polymers . In contrast, the target compound’s aniline backbone and flexible sulfanyl group may favor nucleophilic reactions or coordination chemistry.

Physical and Spectroscopic Properties

  • No CCS data are available for the other compounds, limiting direct comparisons.
  • Molecular Weight and Solubility :

    • The target compound’s lower molecular weight (~199 g/mol) compared to 3-chloro-N-phenyl-phthalimide (~265 g/mol) suggests better solubility in organic solvents, though the sulfanyl group may introduce polarity-dependent solubility trade-offs.
    • 4-Chloro-N-(cyclopropylmethyl)aniline (181.66 g/mol) lacks sulfur but includes a methyl-cyclopropyl group, likely enhancing lipophilicity relative to the target compound .

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-4-cyclopropylsulfanylaniline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, cyclopropylthiol groups can be introduced via thiol-amine coupling under inert atmospheres (e.g., nitrogen) to prevent oxidation. Reaction temperature (40–80°C) and solvent polarity (e.g., DMF vs. THF) significantly impact yields . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended, with yields ranging from 45–70% depending on steric hindrance from the cyclopropyl group. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Use a combination of spectroscopic and computational methods:

  • NMR : Analyze 1^1H and 13^13C NMR shifts to confirm substitution patterns. The cyclopropyl group’s ring strain induces distinct downfield shifts for adjacent protons (~2.5–3.5 ppm) .
  • X-ray crystallography : Resolve crystal structures to determine bond angles and torsional strain (e.g., C–S–C angles ~100°–105° due to steric effects) .
  • DFT calculations : Model electron distribution using Gaussian09 with B3LYP/6-31G(d) basis sets to predict reactivity at the aniline nitrogen or sulfur sites .

Q. What are the stability considerations for this compound under storage and experimental conditions?

Methodological Answer: The compound is sensitive to light and moisture. Store under argon at –20°C in amber vials. Degradation studies in DMSO-d6 show <5% decomposition over 72 hours at 25°C but >20% in aqueous buffers (pH 7.4) due to hydrolysis of the sulfanyl group. Monitor stability via LC-MS; major degradation products include cyclopropanethiol and chloroaniline derivatives . For in vitro assays, prepare fresh solutions in anhydrous solvents (e.g., DMSO) and confirm stability using UV-Vis spectroscopy (λ~270 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer: Discrepancies in NMR or IR spectra often arise from solvent effects or tautomerism. For example:

  • Solvent polarity : Compare 1^1H NMR in CDCl3 vs. DMSO-d6; hydrogen bonding in DMSO can deshield aromatic protons by 0.2–0.5 ppm .
  • Tautomeric equilibria : Use variable-temperature NMR (–40°C to 60°C) to identify dynamic processes (e.g., amine-thiol tautomerism).
  • XRD validation : Cross-reference spectral predictions with experimental crystal structures to confirm assignments .

Q. What experimental strategies mitigate interference from the cyclopropyl group in catalytic studies?

Methodological Answer: The cyclopropyl group’s ring strain can inhibit catalysis via steric hindrance or electronic effects. Strategies include:

  • Ligand design : Use bulky ligands (e.g., phosphines) to shield the catalyst’s active site.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance substrate solubility and reduce aggregation.
  • Kinetic studies : Perform time-resolved UV-Vis or GC-MS to identify rate-limiting steps. For example, Suzuki-Miyaura coupling yields drop below 50% with aryl bromides but improve to 75% with iodides due to faster oxidative addition .

Q. How can computational modeling predict the bioactivity or environmental fate of this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., cytochrome P450 enzymes). The sulfanyl group shows strong hydrogen-bonding affinity with Ser138 in CYP3A4 .
  • Environmental persistence : Apply EPI Suite to estimate biodegradation (BIOWIN3 model: t₁/₂ ~120 days in soil) and ecotoxicity (ECOSAR: LC50 ~2.1 mg/L for Daphnia magna) . Validate with experimental OECD 301F biodegradation tests .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing dose-response or structure-activity relationships (SAR)?

Methodological Answer:

  • Dose-response curves : Fit data to a four-parameter logistic model (IC50/EC50) using GraphPad Prism. Include replicates (n≥3) and report 95% confidence intervals.
  • SAR studies : Apply principal component analysis (PCA) to reduce dimensionality of electronic (Hammett σ) and steric (Taft Eₛ) parameters. Use partial least squares regression (PLS) to correlate descriptors with bioactivity .

Q. How should researchers address ethical and reproducibility concerns in reporting synthetic protocols?

Methodological Answer:

  • Data transparency : Publish detailed experimental procedures, including raw spectral data (e.g., NMR FID files) in repositories like Zenodo.
  • Ethical compliance : Obtain institutional approval for toxicity studies (IACUC or equivalent) and declare compliance with OECD guidelines for environmental testing .

Q. Tables

Key Stability Parameters Values/ConditionsReference
Thermal decomposition onset180°C (TGA, N₂ atmosphere)
Aqueous hydrolysis half-life (pH 7.4, 25°C)48 hours
Photodegradation (UV light, 254 nm)90% degradation in 6 hours

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